Quantitative Human Ex Vivo TNF-α Suppression: ONO-6126 vs. Class Baseline
In a clinical study in healthy Japanese subjects, ONO-6126 demonstrated a potent, dose-dependent suppressive effect on lipopolysaccharide (LPS)-induced TNF-α release in peripheral blood. The key differentiation is that the effect was greater after repeated dosing. In a repeated dose study, the suppressive effect was more than 30% even 24 hours after the last dose, a phenomenon that could not be explained by the plasma concentration of ONO-6126 at that time point [1]. This contrasts with the class-level expectation where efficacy often closely follows plasma drug levels.
| Evidence Dimension | Suppression of LPS-induced TNF-α release ex vivo |
|---|---|
| Target Compound Data | ≥30% suppression at 24h post-last dose (repeated dose, 3mg or 9mg BID for 7 days) |
| Comparator Or Baseline | Not directly applicable; baseline is effect expected from plasma drug concentration. |
| Quantified Difference | Effect persisted >24h post-dose, exceeding that predicted by PK. |
| Conditions | Ex vivo LPS (100 ng/ml) stimulation of peripheral blood samples from healthy male Japanese subjects in a Phase I repeated-dose clinical study. |
Why This Matters
This sustained ex vivo pharmacodynamic effect suggests a longer duration of action than expected from pharmacokinetics alone, which may support less frequent dosing or a greater therapeutic window in specific disease models.
- [1] Furuie H, Nakagawa S, Kawashima M, et al. Suppressive effect of novel phosphodiesterase4 (PDE4) inhibitor ONO-6126 on TNF-α release was increased after repeated oral administration in healthy Japanese subjects. European Respiratory Journal, 2003; 22(Suppl. 45): 2557. View Source
